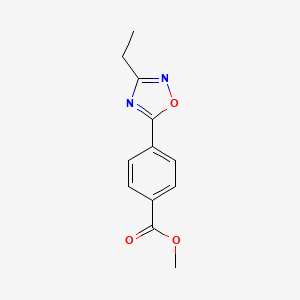

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate

Description

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 1421261-37-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and a methyl benzoate moiety at the 5-position. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. The compound is characterized by a melting point of 86–91°C and a purity of 97% in commercial preparations .

Properties

IUPAC Name |

methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-10-13-11(17-14-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDYJJCOGRSZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazide Cyclization

One common route involves the synthesis of the oxadiazole ring from hydrazides derived from corresponding carboxylic acids, followed by cyclization:

One-Pot Synthesis and Functionalization

Recent advances have demonstrated one-pot synthesis strategies, combining multiple steps into a single reaction vessel to improve efficiency:

- Reaction Components: Carboxylic acids, N-isocyaniminotriphenylphosphorane, aryl iodides.

- Process: The reaction involves initial formation of the oxadiazole ring from carboxylic acids, followed by arylation at the 2,5-positions through copper-catalyzed arylation.

- Conditions: Elevated temperatures (50-80°C), polar aprotic solvents such as 1,4-dioxane, and reaction times around 3 hours for the oxadiazole formation step.

- References: ,

Multi-Step Synthesis with Hydrazine and Esterification

A detailed multi-step pathway includes:

- Step 1: Hydrazine hydrate reflux with ethanol for hydrazide formation.

- Step 2: Cyclization with diethyl oxalate or similar reagents to form the oxadiazole core.

- Step 3: Alkylation with ethyl halides to introduce the ethyl substituent.

- Step 4: Esterification with methyl benzoate derivatives using reagents like thionyl chloride or acid chlorides.

This approach is supported by documented procedures involving Claisen condensations, chlorination, and subsequent cyclization steps, with yields often exceeding 50% under optimized conditions.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate / ethanol | Ethanol | Reflux (~30h) | 30 hours | Variable | Reflux to ensure complete hydrazide formation |

| Cyclization to oxadiazole | Diethyl oxalate, base | Ethanol or Dioxane | 50-80°C | 3-4 hours | Up to quantitative | Temperature optimization critical |

| Alkylation | Ethyl iodide / bromide | Acetone / DMF | Room temp to 60°C | 2-4 hours | 60-85% | Controlled addition to prevent side reactions |

| Esterification | Methyl benzoate derivatives | Toluene / DCM | Reflux | 12-24 hours | 50-70% | Use of thionyl chloride or carbodiimides |

Research Findings and Optimization Strategies

Recent research emphasizes the importance of:

- Temperature Control: Elevated temperatures (up to 80°C) significantly improve cyclization yields.

- Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or 1,4-dioxane facilitate ring formation and subsequent functionalization.

- Reaction Time: Shortening reaction times for cyclization minimizes side reactions and degradation.

- Catalysis: Copper catalysis has been shown to enhance arylation steps, especially in one-pot procedures.

Notes on Purification and Characterization

- Purification: Recrystallization from ethanol or ethyl acetate, chromatography on silica gel.

- Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the integrity of the oxadiazole ring and ester functionalities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Chemistry

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and materials through various chemical reactions such as:

- Oxidation : Introducing functional groups to enhance reactivity.

- Reduction : Modifying the oxidation state for derivative formation.

These reactions allow for the exploration of new compounds with tailored properties for specific applications in materials science and pharmaceuticals .

Biology

In biological research, this compound has demonstrated potential as a bioactive molecule with applications in drug discovery. Its derivatives are being investigated for their:

- Antimicrobial Properties : Studies have indicated efficacy against resistant bacterial strains. For example, preliminary investigations have shown promising Minimum Inhibitory Concentrations (MICs) against pathogens like MRSA.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Methyl 4-(3-ethyl...benzoate | TBD | TBD |

This table indicates the need for further exploration of its antimicrobial efficacy.

Medicine

Research suggests that this compound may possess significant therapeutic potential:

- Anticancer Activity : Preliminary studies indicate that compounds within the oxadiazole family can inhibit tumor growth by targeting specific cellular pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

These medicinal properties highlight its potential role in developing new therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of benzamide derivatives containing oxadiazoles. The findings revealed that this compound exhibited significant activity against various strains of bacteria, warranting further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of oxadiazole derivatives demonstrated that methyl 4-(3-ethyl...benzoate could inhibit cell proliferation in several cancer cell lines. The study emphasized the need for further research to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production, which may contribute to its bioactivity.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

Table 1: Structural and Physicochemical Properties of Selected 1,2,4-Oxadiazole Derivatives

Key Observations:

- Alkyl Chain Effects : Increasing the alkyl chain length (e.g., bentyl, hexyl) on the benzoate ester reduces melting points compared to the ethyl-substituted compound, likely due to decreased crystallinity .

- Substituent Influence : Bulky substituents like 4-butoxyphenyl or chlorophenethyl increase molecular weight significantly but may compromise solubility . The ethyl group in the target compound balances lipophilicity and steric effects.

- Planarity : The 1,2,4-oxadiazole ring remains planar across derivatives, but substituents like ethyl or methyl minimally affect bond lengths and angles .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Key Observations:

Biological Activity

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate (CAS No. 1421261-37-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula: C₁₂H₁₂N₂O₃

Molecular Weight: 232.24 g/mol

IUPAC Name: this compound

SMILES Notation: CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity: Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi by interfering with cellular processes.

- Antiviral Properties: The compound has shown potential in antiviral assays, suggesting its efficacy against certain viral pathogens. The mechanism often involves disruption of viral replication processes.

Case Studies and Experimental Data

-

Antimicrobial Efficacy:

A study conducted on a series of oxadiazole derivatives indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics . -

Cytotoxicity Assays:

In vitro cytotoxicity assays using human cell lines revealed that this compound showed low cytotoxicity at therapeutic concentrations. Cell viability assays indicated over 80% viability at concentrations below 50 µM, suggesting a favorable safety profile for further development . -

Mechanism of Action:

The proposed mechanism involves the interaction of the oxadiazole moiety with specific enzymes or receptors involved in microbial metabolism. This interaction leads to inhibition of key metabolic pathways essential for microbial growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | Moderate | Low |

| Methyl 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoate | Structure | High | Moderate |

| 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzamide | Structure | Low | Low |

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization Reaction: Starting from appropriate hydrazine derivatives and carboxylic acids.

- Reagents Used: Common reagents include acetic anhydride or phosphorous oxychloride to facilitate the formation of the oxadiazole ring.

- Purification: The product is usually purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate, and how are intermediates characterized?

The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and oxadiazole precursors. For example, analogous oxadiazole-containing compounds are synthesized via cyclization of amidoxime intermediates under acidic conditions (e.g., using trifluoroacetic anhydride) . Key intermediates are characterized using:

Q. What spectroscopic techniques confirm the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm for benzoate) and oxadiazole-related alkyl groups (e.g., ethyl group at δ 1.2–1.4 ppm for –CH2CH3).

- 13C NMR confirms carbonyl (C=O at ~165–170 ppm) and oxadiazole ring carbons (C=N at ~160–170 ppm) .

- Infrared (IR) Spectroscopy:

- Elemental Analysis:

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, can model:

- Electron density distribution to identify reactive sites (e.g., oxadiazole ring as an electron-deficient region).

- Thermochemical properties (e.g., atomization energies, ionization potentials) with an average error of ~2.4 kcal/mol compared to experimental data .

- HOMO-LUMO gaps to estimate charge-transfer capabilities, relevant for materials science applications.

Q. What crystallographic techniques resolve the molecular structure of this compound, and what challenges arise?

- Single-crystal X-ray diffraction is the gold standard. For example, X-ray data for methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (a structural analog) reveal:

- Planar oxadiazole rings with bond lengths consistent with low aromaticity (C–N: ~1.30 Å, C–O: ~1.36 Å) .

- Challenges:

Q. How do substituents on the oxadiazole ring influence mesomorphic behavior in benzoate derivatives?

In analogs with alkyl chains (e.g., hexyl or heptyl groups), the following trends are observed:

- Longer alkyl chains enhance liquid crystalline phases (e.g., smectic phases) due to increased van der Waals interactions.

- Shorter chains (e.g., butyl) favor crystalline phases, as seen in melting point differences (e.g., 85–96°C for C6–C7 chains vs. 94–96°C for C4) .

- Polar substituents (e.g., –NO2) disrupt mesomorphism by increasing molecular rigidity.

Q. What strategies optimize reaction yields in synthesizing analogs with varying substituents?

- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >70% .

- Catalyst optimization: Use of coupling agents like EDCI/HOBt improves amidoxime cyclization efficiency.

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance oxadiazole ring formation over competing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.